molecular formula C26H27N5O4 B2748155 N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide CAS No. 941914-39-2

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

Cat. No.: B2748155
CAS No.: 941914-39-2
M. Wt: 473.533
InChI Key: VZNRAVVSRBJKJY-UHFFFAOYSA-N
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Description

N1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by a unique combination of substituents:

  • N1-Substituent: A branched ethyl chain bearing a 4-(dimethylamino)phenyl group and an indolin-1-yl moiety.
  • N2-Substituent: A 3-nitrophenyl group.

The 3-nitrophenyl group may contribute to redox activity or binding affinity through its electron-withdrawing nitro group .

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4/c1-29(2)21-12-10-19(11-13-21)24(30-15-14-18-6-3-4-9-23(18)30)17-27-25(32)26(33)28-20-7-5-8-22(16-20)31(34)35/h3-13,16,24H,14-15,17H2,1-2H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNRAVVSRBJKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms of action, effects on cancer cell lines, and relevant pharmacological studies.

  • Molecular Formula : C26H27N5O4
  • Molecular Weight : 473.5 g/mol
  • CAS Number : 941914-31-4

The compound's structure includes a dimethylamino group, which enhances lipophilicity and biological activity, making it significant for pharmaceutical applications. Its unique combination of an indoline moiety and a nitrophenyl group suggests diverse biological interactions.

The primary mechanism through which this compound exhibits its biological activity is by disrupting microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent apoptosis in rapidly dividing cells. This mechanism is particularly relevant in cancer therapy as it targets the cellular architecture essential for mitosis.

Anticancer Efficacy

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast Cancer)1.5Inhibits cell proliferation
Panc-1 (Pancreatic Cancer)2.0Disrupts colony formation
A549 (Lung Cancer)3.0Induces apoptosis

These results indicate that the compound exhibits significant antiproliferative effects, with lower IC50 values suggesting higher potency against these cancer types.

Case Studies

  • MDA-MB-231 Cell Line Study : In vitro experiments showed that treatment with this compound at concentrations of 1 µM and 2 µM led to a complete inhibition of colony growth, indicating strong antiproliferative properties .
  • Panc-1 Spheroids : The compound significantly reduced cell viability in Panc-1 spheroids, with a notable effect at 2 µM concentration, highlighting its potential for use in three-dimensional tumor models .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic profiling is necessary to assess bioavailability and metabolic stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the oxalamide class, which is widely explored for pharmacological and industrial applications. Key structural analogues and their distinguishing features are summarized below:

Compound Name / ID N1 Substituent N2 Substituent Key Functional Groups Reported Activity/Use Reference
Target Compound 2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl 3-Nitrophenyl Dimethylamino, Indolinyl, Nitro Not explicitly stated (research compound) -
GMC-1 () 4-Bromophenyl 1,3-Dioxoisoindolin-2-yl Bromo, Isoindolinone Antimicrobial
GMC-3 () 4-Chlorophenyl 1,3-Dioxoisoindolin-2-yl Chloro, Isoindolinone Antimicrobial
S336 / Savorymyx® UM33 () 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxy, Pyridinyl Umami flavor enhancer
N1-(2-Carboxyphenyl)-N2-(3-nitrophenyl)oxalamide (4e) () 2-Carboxyphenyl 3-Nitrophenyl Carboxy, Nitro Synthetic intermediate
FL-no. 16.101 () 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl Methoxy, Methyl, Pyridinyl Flavoring agent

Key Observations :

  • Substituent Diversity: The target compound’s indolinyl and dimethylamino groups are absent in other oxalamides, which typically feature halogens (e.g., bromo, chloro), methoxy, or pyridinyl groups.
  • Biological Activity : Antimicrobial activity in GMC series correlates with halogenated phenyl groups , while flavoring agents like S336 rely on methoxy and pyridinyl groups for receptor binding (hTAS1R1/hTAS1R3) .

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